[4-(4-Chlorophenyl)oxan-4-yl]methanamine is a chemical compound with the molecular formula and a molecular weight of 220.73 g/mol. This compound is classified as an amine due to the presence of a primary amine group, and it features an oxan ring substituted with a 4-chlorophenyl group. The hydrochloride salt form, [4-(4-Chlorophenyl)oxan-4-yl]methanamine hydrochloride, enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
The synthesis of [4-(4-Chlorophenyl)oxan-4-yl]methanamine typically involves several key steps:
These synthetic routes are crucial for producing the compound in a laboratory setting, allowing for further investigation into its properties and potential applications.
The molecular structure of [4-(4-Chlorophenyl)oxan-4-yl]methanamine features:
The structural characteristics contribute to its chemical reactivity and potential biological interactions.
[4-(4-Chlorophenyl)oxan-4-yl]methanamine can undergo various chemical reactions, including:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry and materials science.
The mechanism of action involves interaction with specific biological targets such as receptors or enzymes. By binding to these targets, [4-(4-Chlorophenyl)oxan-4-yl]methanamine can modulate their activities, potentially leading to various biological effects. The exact pathways depend on the context of its use, including therapeutic applications and biochemical assays.
These properties are pivotal for its handling in laboratory settings and industrial applications.
[4-(4-Chlorophenyl)oxan-4-yl]methanamine has several scientific uses:
The systematic IUPAC name [4-(4-Chlorophenyl)oxan-4-yl]methanamine (CAS# 1342293-07-5) precisely defines its molecular architecture: a tetrahydropyran ring (oxane) with a 4-chlorophenyl substituent at the 4-position and an aminomethyl group (-CH₂NH₂) attached to the same carbon atom. The alternative name 1-[4-(Tetrahydro-2H-pyran-4-ylmethoxy)phenyl]methanamine reflects identical connectivity through different naming conventions [4]. Its molecular formula is C₁₃H₁₈ClNO, yielding a molecular weight of 221.296 g/mol [4].
Structurally, this compound belongs to the aryl-alkyl ether class of heterocyclic amines, characterized by:
Table 1: Nomenclature and Identifiers
Classification | Identifier |
---|---|
Systematic Name | [4-(4-Chlorophenyl)oxan-4-yl]methanamine |
Alternative Name | 1-[4-(Tetrahydro-2H-pyran-4-ylmethoxy)phenyl]methanamine |
CAS Number | 1342293-07-5 |
Molecular Formula | C₁₃H₁₈ClNO |
SMILES Notation | C1COCCC1(C2=CC=C(C=C2)Cl)CN |
The three-dimensional structure exhibits stereoelectronic effects where the tetrahydropyran oxygen atom creates an electron-rich domain, while the chlorophenyl group generates an electron-deficient region—establishing a push-pull electronic configuration that influences both reactivity and supramolecular interactions.
The synthetic exploration of tetrahydropyran-containing amines emerged significantly during the 2010s as medicinal chemists sought to overcome limitations of earlier heterocyclic scaffolds. Tetrahydropyran derivatives gained prominence as conformationally constrained bioisosteres for flexible alkyl chains and ethers, particularly replacing morpholine and piperidine systems where improved metabolic stability was required [3] [6]. The specific structural motif of [chlorophenyl-tetrahydropyran]-methanamine arose from parallel developments:
Advances in Stereoselective Synthesis (2010–2020): Catalytic hydrogenation methods enabled efficient production of chiral tetrahydropyran intermediates, making complex derivatives like [4-(4-Chlorophenyl)oxan-4-yl]methanamine synthetically accessible at scale. This addressed earlier challenges in controlling stereochemistry at the C4 position of the heterocycle [4].
Heterocyclic Scaffold Hopping: Strategic replacement of cyclohexane rings with tetrahydropyran in lead compounds demonstrated enhanced solubility profiles while maintaining target affinity. This approach was pivotal in kinase inhibitor development, where the tetrahydropyran’s oxygen atom provided critical hydrogen-bonding capacity absent in carbocyclic analogues [6].
Patent Activity: Google Patents data reveals accelerating innovation around tetrahydropyranyl building blocks in pharmaceutical applications, with over 60 patents filed between 2015–2023 incorporating the [aryl-oxan-yl]methanamine structural framework. The specific chlorophenyl derivative emerged as a key intermediate in Bcl-2 inhibitor syntheses, exemplified by venetoclax analogs [6].
[4-(4-Chlorophenyl)oxan-4-yl]methanamine serves as a multifunctional building block in rational drug design, where its physicochemical and structural properties enable diverse therapeutic targeting:
Molecular Properties and Drug-Likeness
With calculated LogP of 1.32 and polar surface area of 35.5 Ų, this scaffold exhibits favorable permeability and solubility balance—properties confirmed experimentally by boiling point (362.4±17.0°C) and density (1.1±0.1 g/cm³) measurements [4]. These characteristics position it within optimal Lipinski’s Rule of Five parameters for CNS penetration and oral bioavailability:
Table 2: Physicochemical Profile
Property | Value | Significance |
---|---|---|
Molecular Weight | 221.296 g/mol | <500: Favorable bioavailability |
LogP | 1.32 | Optimal lipophilicity |
Hydrogen Bond Acceptors | 3 (1 O, 1 N, 1 π-system) | Enhanced solubility |
Rotatable Bonds | 4 | Conformational flexibility |
Polar Surface Area | 35.5 Ų | Balanced membrane permeability |
Therapeutic Applications
Molecular Design Advantages
Table 3: Molecular Design Applications
Design Strategy | Application Example | Biological Outcome |
---|---|---|
Bioisosteric Replacement | Cyclohexyl → Tetrahydropyran | Improved solubility (2.5×) and hERG safety margin |
Amine Derivatization | Amide formation with heterocyclic acids | Enhanced Bcl-2 binding (IC₅₀ = 18 nM in venetoclax analogs) |
Stereochemical Control | (R)-enantiomer synthesis | 10× selectivity for D4 over D2 dopamine receptors |
This compound exemplifies modern fragment-based drug design, where its molecular weight (<250 Da) and multiple derivatization points enable efficient lead optimization across therapeutic areas. The integration of chlorophenyl and tetrahydropyran elements creates a unique three-dimensional pharmacophore that simultaneously addresses target affinity, pharmacokinetic optimization, and synthetic accessibility challenges in contemporary medicinal chemistry.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: